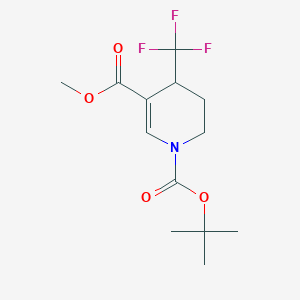

1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO4/c1-12(2,3)21-11(19)17-6-5-9(13(14,15)16)8(7-17)10(18)20-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSAFCCPLVCJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- Chiral Boc-D-alanine and chiral L-serine methyl ester hydrochloride are commonly used as starting materials for chiral derivatives related to the target compound.

- Ethyl trifluoroacetoacetate is employed to introduce the trifluoromethyl group into the dihydropyridine ring.

- Carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide or dicyclohexylcarbodiimide facilitate amide bond formation during condensation.

- Bases like triethylamine or N-methylmorpholine are used to neutralize acids formed during coupling.

- Solvents include dichloromethane, dichloroethane, chloroform, and methanol depending on the step.

Stepwise Reaction Sequence

| Step | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Condensation | Boc-D-alanine reacts with L-serine methyl ester hydrochloride using carbodiimide coupling agents. | Ice bath addition, stirring 5-15 min, then room temp reaction for 9-10.5 h. Solvent: DCM or DCE. |

| 2 | Deamination protection | Protect amino groups using Boc to prevent side reactions. | Mild conditions, typically room temperature. |

| 3 | Ring closing | Cyclization to form the piperazine or dihydropyridine ring system. | Heating or reflux in methanol or suitable solvent. |

| 4 | Reduction | Reduction of intermediate compounds to adjust oxidation state. | Use of appropriate reducing agents under reflux. |

| 5 | Oxidation | Oxidation to introduce keto or ester functionalities. | Controlled oxidation conditions to avoid over-oxidation. |

| 6 | Ring opening | Opening of intermediate rings to finalize the structure. | Conditions vary; often involves mild heating and solvent changes. |

| 7 | Purification | Extraction, washing (acid/base/brine), drying (anhydrous sodium sulfate), and concentration. | Flash column chromatography or crystallization to obtain pure product. |

Representative Example (Adapted from Patent CN112321515A)

| Step | Reagents & Amounts | Solvent | Temperature & Time | Yield & Notes |

|---|---|---|---|---|

| 1 | Boc-D-alanine (183.5 g, 0.97 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (205 g, 1.07 mol), L-serine methyl ester hydrochloride (158.7 g, 1.02 mol), triethylamine (161 mL, 1.16 mol) | Dichloromethane (2.5 L) | Ice bath addition, then RT 10 h | Product isolated after extraction and drying, 253 g crude product |

| 2-6 | Subsequent steps include oxidation, ring closing, ring opening, and purification | Methanol, dichloroethane | Reflux 4 h (methanol), room temp or reflux for others | Final product obtained with high purity and yield (~102 g from 117 g intermediate) |

Alternative Preparation via Hantzsch Condensation

The classical Hantzsch synthesis of 1,4-dihydropyridines can be adapted to prepare derivatives with trifluoromethyl substitution:

- Use ethyl trifluoroacetoacetate as the β-ketoester component to introduce the trifluoromethyl group at the 4-position.

- React with appropriate aldehydes and amino esters in ethanol under reflux for extended periods (up to 72 h) to achieve good yields.

- This method allows the incorporation of various substituents by changing the aldehyde or amino ester components.

Research Findings and Optimization

- Using Boc protecting groups reduces the need for expensive catalysts like palladium carbon, lowering production costs and simplifying industrial scale-up.

- Mild reaction conditions and readily available raw materials improve overall sustainability.

- Purification steps involving sequential washing with acid, base, water, and brine, followed by drying and concentration, yield high-purity products.

- Microwave-assisted procedures and boronate intermediates have been reported to improve reaction efficiency and yield in related dihydropyridine syntheses.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting materials | Boc-D-alanine, L-serine methyl ester | Chiral purity, availability |

| Coupling agent | Carbodiimides (EDCI, DCC) | Efficiency of amide bond formation |

| Solvents | Dichloromethane, dichloroethane, methanol | Solubility and reaction medium |

| Temperature | 0°C (ice bath) to reflux (~65-80°C) | Reaction rate and selectivity |

| Reaction time | 9–10.5 hours (condensation) | Complete conversion |

| Purification | Extraction, washing, drying, chromatography | Product purity and yield |

| Yield | 80–99% (depending on step and method) | Overall process efficiency |

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitution Reactions

The dihydropyridine core and ester groups participate in substitution reactions:

-

Electrophilic aromatic substitution occurs at the activated C4 position due to the electron-withdrawing trifluoromethyl (-CF₃) group. Zinc triflate (Zn(OTf)₂) is commonly used to enhance reactivity .

-

Nucleophilic acyl substitution targets the tert-butyl and methyl ester groups. For example, hydrolysis under basic conditions yields carboxylic acid derivatives .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triflate-mediated allylation | Allyltributylstannane, Tf₂O, DCM, -78°C | Allylated dihydropyridine | 92% | |

| Ester hydrolysis | NaOH (1M), RT | Dicarboxylic acid derivative | 85% |

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the dihydropyridine ring enables cycloadditions:

-

Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed regioselectively at the C5–C6 double bond .

-

Ring-opening reactions occur under acidic conditions, yielding substituted piperidine derivatives .

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling and C–H activation:

-

Suzuki-Miyaura coupling at C4 using Pd catalysts introduces aryl/heteroaryl groups .

-

C–H trifluoromethylation leverages the -CF₃ group’s directing effect for site-selective modifications .

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 4-Aryl dihydropyridine | 78% | |

| Cu(OTf)₂ | Togni’s reagent | Bis-CF₃ derivative | 65% |

Redox Reactions

The dihydropyridine ring undergoes reversible oxidation to pyridine derivatives:

-

Oxidation with MnO₂ or DDQ yields fully aromatic pyridine-3,5-dicarboxylates .

-

Reduction with NaBH₄ selectively hydrogenates the C5–C6 double bond .

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| MnO₂ | DCM, RT | Pyridine dicarboxylate | Retained ester groups | |

| NaBH₄ | MeOH, 0°C | Tetrahydro derivative | Selective for C5–C6 |

Key Structural Influences

-

Trifluoromethyl group : Enhances electrophilicity at C4 and stabilizes intermediates through inductive effects .

-

Ester groups : The tert-butyl ester offers steric protection, while the methyl ester undergoes facile hydrolysis .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing calcium channel blockers and fluorinated heterocycles . Experimental protocols emphasize temperature control (-78°C to 100°C) and catalyst selection to optimize yields .

Scientific Research Applications

Chemical Properties and Structure

DHP-1 is characterized by its molecular formula and a molecular weight of approximately 345.35 g/mol. The compound features a dihydropyridine core, which is known for its biological activity and versatility in organic synthesis. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various applications in medicinal chemistry.

Antihypertensive Agents

Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in managing hypertension. DHP-1's structural characteristics suggest it could be developed as a novel antihypertensive agent. Studies have indicated that modifications to the dihydropyridine ring can enhance calcium channel blocking activity .

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. DHP-1 may serve as a scaffold for developing new antimicrobial agents by modifying the substituents on the pyridine ring .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to DHP-1 can provide neuroprotective effects against oxidative stress and neurodegeneration. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Hydrogen Transfer Reagents

DHP-1 can act as a hydrogen transfer reagent, emulating NAD(P)H reducing agents in various organic reactions. This property is beneficial in synthesizing complex organic molecules through reduction reactions, expanding the toolkit available for synthetic chemists .

Synthesis of Carbamates

The compound can be utilized in the synthesis of carbamates via aminolysis reactions, where it serves as an effective substrate under mild conditions. The use of catalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to facilitate these reactions significantly .

Polymer Chemistry

DHP-1 can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength due to its unique chemical structure. Research into polymer composites featuring DHP-1 is ongoing, with potential applications in coatings and advanced materials .

Fluorinated Materials

The trifluoromethyl group within DHP-1 makes it suitable for developing fluorinated materials with specific properties such as increased chemical resistance and improved thermal stability. These materials are of interest in various industrial applications including electronics and pharmaceuticals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations, molecular properties, and applications. Key similarities and differences are highlighted:

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound distinguishes it from analogs with amino (), ethoxyphenyl (), or hydroxyl () substituents. Ester Group Variations: Replacing the methyl ester (target) with ethyl (e.g., ) increases molecular weight and may alter metabolic stability.

Synthetic Utility: The unsubstituted derivative (C₁₂H₁₉NO₄, ) serves as a versatile intermediate in enantioselective syntheses, yielding boronate building blocks for pharmaceuticals. Brominated analogs (e.g., ) are tailored for Suzuki-Miyaura cross-coupling, enabling diversification of the pyridine core.

Commercial Availability :

- The target compound is discontinued (), but structurally related variants (e.g., ) remain available as reference standards for analytical applications.

Structural Similarity :

- Compounds like 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate () share 86% similarity with the target, primarily due to the dihydropyridine core and ester groups.

Biological Activity

1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a tert-butyl group, a methyl group, and a trifluoromethyl group. Its chemical formula is . The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to 1-tert-butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine derivatives often interact with various biological pathways:

- Liver X Receptor (LXR) Agonism : Some studies suggest that related compounds can act as agonists for liver X receptors, which play a crucial role in regulating cholesterol homeostasis and lipid metabolism. For instance, structure-activity relationship studies have shown that modifications in the molecular structure can enhance LXR agonistic activity, potentially leading to therapeutic applications in conditions like atherosclerosis .

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may also interact with GPCRs, influencing intracellular signaling pathways. This interaction can lead to various physiological responses, including modulation of calcium ion levels and platelet aggregation .

Antioxidant Activity

Preliminary studies indicate that the compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The presence of electron-donating groups in the structure may enhance its ability to scavenge free radicals.

Anti-inflammatory Properties

There is emerging evidence that compounds with similar structures possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokine production, which can be beneficial in treating chronic inflammatory conditions.

Anticancer Potential

The potential anticancer activity of 1-tert-butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine derivatives has been explored. Some analogs have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Liver X Receptor Activation : A study demonstrated that specific modifications to the benzoate part of related compounds significantly enhanced their LXR agonistic activity. The resulting compounds increased ABCA1 mRNA expression without elevating plasma triglycerides in animal models .

- Antioxidant Efficacy : In vitro assays revealed that related pyridine derivatives exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Summary

Q & A

Basic Research Questions

Q. What are the key structural features of 1-tert-butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate, and how are they characterized experimentally?

- Methodological Answer : The compound’s structure includes a dihydropyridine core with tert-butyl and methyl ester groups at positions 1 and 3, respectively, and a trifluoromethyl substituent at position 3. Characterization typically involves:

- X-ray crystallography to resolve stereochemistry and confirm the dihydropyridine ring conformation .

- NMR spectroscopy (¹H and ¹³C) to assign substituents, particularly distinguishing the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. What synthetic strategies are employed to prepare this compound, and how are intermediates optimized?

- Methodological Answer : A multi-step synthesis is common:

- Step 1 : Lithiation of a pyridine precursor using LDA (lithium diisopropylamide) at low temperatures (-78°C) to introduce tert-butyl and methyl ester groups .

- Step 2 : Functionalization of the dihydropyridine core via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to install the trifluoromethyl group .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize side reactions like over-reduction or ester hydrolysis .

Q. How do researchers address stability and storage challenges for this compound?

- Methodological Answer :

- Stability : The dihydropyridine ring is prone to oxidation; thus, reactions are conducted under inert atmospheres (N₂/Ar). Stabilizing agents like BHT (butylated hydroxytoluene) may be added .

- Storage : Long-term storage at -20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can regioselective functionalization of the dihydropyridine core be achieved, particularly at the 4-position?

- Methodological Answer :

- Electrophilic substitution : The 4-position’s electron-deficient nature (due to the trifluoromethyl group) allows regioselective nitration or halogenation using HNO₃/AcOH or NXS (X = Cl, Br) .

- Transition-metal catalysis : Pd(0)-mediated coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under microwave irradiation enhances regioselectivity .

- Key Data : In a study, Pd(OAc)₂/XPhos ligand yielded >90% regioselectivity for 4-substitution .

Q. What computational methods are used to predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) model the electronic effects of the trifluoromethyl group on ring conformation and charge distribution .

- Molecular docking : The compound’s potential as a calcium channel blocker is evaluated using docking simulations (e.g., AutoDock Vina) against L-type Ca²⁺ channels .

- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case study : Discrepancies in ¹³C NMR shifts for ester carbonyls (δ ~165-175 ppm) may arise from solvent polarity or tautomerism. Resolution involves:

- Variable-temperature NMR to identify dynamic processes .

- Comparative analysis with structurally analogous compounds (e.g., diethyl 2,6-dihydroxy-4-(3-nitrophenyl) derivatives) .

- X-ray crystallography is definitive for resolving ambiguous NOE (nuclear Overhauser effect) correlations .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer :

- Key issues : Exothermic reactions during lithiation (Step 1) and palladium catalyst deactivation (Step 4) .

- Mitigation :

- Flow chemistry for controlled temperature and reagent mixing in Step 1 .

- Ligand optimization (e.g., tert-butyl XPhos) to improve catalyst turnover in Step 4 .

- Yield data : Pilot-scale reactions achieved 65-70% yield vs. 85% in small batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.